B600188 Sakakin CAS No. 21082-33-7

Sakakin

Cat. No. B600188
CAS RN: 21082-33-7
InChI Key:
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Description

Sakakin is a natural product . It is a compound that belongs to dihydroflavonoid . It was originally separated from the bark of the cherry tree .


Synthesis Analysis

Sakakin can be synthesized from glucose by engineered Saccharomyces cerevisiae . A de novo biosynthesis pathway of sakakin was constructed in S. cerevisiae, and after a series of heterogenous gene integration, a biosynthetic pathway of sakakin from glucose was successfully constructed .


Molecular Structure Analysis

Sakakin has a molecular formula of C13H18O7 . It has a molecular weight of 286.28 g/mol . The InChIKey of Sakakin is YTXIGTCAQNODGD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Sakakin is a light yellow crystalline powder . It is soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 286.28 g/mol . The topological polar surface area of Sakakin is 120 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Marine Biology .

Summary of the Application

“Sakakin” is a term associated with the kelp Saccharina japonica , which is harvested and cultivated in Northern Hokkaido, Japan, and southern Sakhalin and Primorye, Russia . This kelp forms marine forests along the coasts and is economically important in these areas .

Methods of Application

Techniques in propagation of S. japonica in the wild and by cultivation have been developed in both Hokkaido and Primorye . The total annual amount of harvest and season were regulated in fisheries in Sakhalin .

Results or Outcomes

The harvest and cultivation of kelp in these three regions have many similarities . The comparison identifies the commonalities and uniquenesses of the three localities with regard to the sustainable utilization of kelp resources and promotion of the kelp industry .

Application in Environmental DNA Methods

Specific Scientific Field

This application is in the field of Conservation Biology .

Summary of the Application

“Sakakin” is associated with the Sakhalin taimen (Parahucho perryi), a critically endangered Asian salmonid . An environmental DNA (eDNA) method has been established to detect and estimate the biomass of Sakhalin taimen .

Methods of Application

Using quantitative real-time PCR, correlations between eDNA concentration and fish density were tested using fish with a wide range of ages and body sizes in aquarium experiments .

Results or Outcomes

The eDNA concentration was found to be significantly correlated with fish density and body size . These results suggest that eDNA concentrations can be an indicator of biomass of Sakhalin taimen .

Application in Chemical Analysis

Specific Scientific Field

This application is in the field of Chemical Analysis .

Summary of the Application

“Sakakin” is a term associated with a chemical compound, specifically 1-O-β-D-Glucosylorcinol . It is used in various chemical analyses and research .

Methods of Application

The compound is often analyzed using techniques such as LC/MS-ELSD . It is also compared with similar items for various applications .

Results or Outcomes

The compound has been found to have a molecular weight of 286.28 and its properties can be controlled by varying the temperature .

Application in Sustainable Electronics

Specific Scientific Field

This application is in the field of Sustainable Electronics .

Summary of the Application

“Sakakin” is associated with a sustainable nanocarbon material made from crab shells that are suitable for use in photosensing and energy storage devices .

Methods of Application

The researchers developed 3D porous defective nanocarbon materials through the simple pyrolysis of chitin nanofiber paper . Chitin is a biopolymer that is the major component of crustacean shells .

Results or Outcomes

The pyrolyzed chitin nanofiber papers were successfully used as photosensors . They were also shown to be effective supercapacitor electrodes, with higher specific capacitance than many other nanocarbon materials reported to date .

Application in Chemical Synthesis

Specific Scientific Field

This application is in the field of Chemical Synthesis .

Summary of the Application

“Sakakin” is associated with a chemical compound, specifically 1-O-β-D-Glucosylorcinol . It is used in various chemical syntheses .

Methods of Application

The compound is often synthesized using techniques such as LC/MS-ELSD . It is also compared with similar items for various applications .

Results or Outcomes

The compound has been found to have a molecular weight of 286.28 and its properties can be controlled by varying the temperature .

Application in Plant Research

Specific Scientific Field

This application is in the field of Plant Research .

Summary of the Application

“Sakakin” is associated with a plant, specifically D. C. (Sakaki) . It is used in various plant research studies .

Methods of Application

The plant is often analyzed using techniques such as acid hydrolysis . It is also compared with similar items for various applications .

Results or Outcomes

Acid hydrolysis of sakakin gave a Fehling positive component that showed the same Rf values as D-glucose on paper chromatograms developed with three solvent systems .

Safety And Hazards

Sakakin should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . Personnel should be evacuated to safe areas .

properties

IUPAC Name

(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(3-hydroxy-5-methylphenoxy)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7/c1-6-2-7(15)4-8(3-6)19-13-12(18)11(17)10(16)9(5-14)20-13/h2-4,9-18H,5H2,1H3/t9-,10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXIGTCAQNODGD-HENWMNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2C(C(C(C(O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743247
Record name 3-Hydroxy-5-methylphenyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S,5S,6R)-2-(3-Hydroxy-5-methylphenoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

21082-33-7
Record name 3-Hydroxy-5-methylphenyl D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21082-33-7
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
118
Citations
T Yamada, H Tanaka, H Aoki… - Agricultural and Biological …, 1968 - Taylor & Francis
… component') This compound is seemed to be a new glycoside and named "Sakakin" Acid hydrolysis of sakakin gave a Fehling positive component that showed the same Rf values as D-…
Number of citations: 4 www.tandfonline.com
A Budiman - Humaniora, 2016 - pdfs.semanticscholar.org
Novel La Sakakin fi Mathabikhi hadzihil-Madinah (LSMHM) is considered to have an intense ideological and political nuance for its narration on conflict. It is worth reading this novel to …
Number of citations: 7 pdfs.semanticscholar.org
T Hiroshi, A Hiroo, N Mitsuo - … of the Agricultural Chemical Society of …, 1968 - cir.nii.ac.jp
… of chemotaxonomical works of Camellia family, a new phenolic substance was found in the methanol extract of the young leaves of Cleyera ochnaceae DC This was named “Sakakin” …
Number of citations: 0 cir.nii.ac.jp
S Ibrahim - Journal of the General Union of Arab Archaeologists, 2023 - journals.ekb.eg
Egyptian palaces. It is uniquely located in the al-Ẓāhir district. The palace was full of life until the death of Sakakini Pasha and his inheritances were lost. The starting point of this article …
Number of citations: 4 journals.ekb.eg
SI Hassanein - ARCHITECTURE - digitalcommons.aaru.edu.jo
Egyptian palaces. It is uniquely located in the al-Ẓāhir district. The palace was full of life until the death of Sakakini Pasha and his inheritances were lost. The starting point of this article …
Number of citations: 0 digitalcommons.aaru.edu.jo
K Khalīfah - 2016 - books.google.com
In the once beautiful city of Aleppo, one family descends into ruin in this novel from one of the rising stars of Arab fiction--New York Times Irrepressible Sawsan flirts with militias, the …
Number of citations: 9 books.google.com
AE Robinson - Journal of the Royal African Society, 1929 - JSTOR
MR. MACMICEAEL'S genealogical tree of the Tungara includes a Shau ibn Rifaa ibn Batt ibn Kun some five generations before the present one, but it does not include King Daud of …
Number of citations: 4 www.jstor.org
T Ding, T Li, J Li - LWT, 2019 - Elsevier
The quorum sensing (QS) system enables bacteria, such as Pseudomonas fluorescens, which are vital psychrotrophic food spoilage bacteria, to control various physiological processes…
Number of citations: 17 www.sciencedirect.com
G Jarrar, H Wachendorf, G Saffarini - Precambrian Research, 1992 - Elsevier
… In contrast, green-coloured, distinctly porphyritic rhyolites are exposed in the northern part of the volcanic belt (Wadi Abu Sakakin, Wadi Bourwas). These peralkaline rhyolites are …
Number of citations: 73 www.sciencedirect.com
M Halasa - ART AND CONFLICT, 2014 - research.gold.ac.uk
… His contribution to Syria Speaks is a haunting extract from his most recent novel La sakakin fi matabekh hathihi al madina (No knives in the kitchens of this city). The setting is a family in …
Number of citations: 7 research.gold.ac.uk

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